3-(1-苯乙氧基)吡啶-2-胺

描述

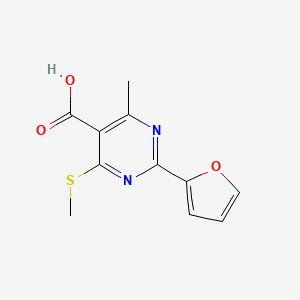

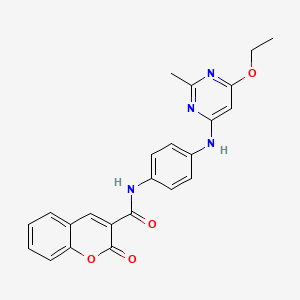

The compound "3-(1-Phenylethoxy)pyridin-2-amine" is a derivative of pyridin-2-amine, which is a core structure in various ligands and has been extensively studied for its potential applications in coordination chemistry and material science. The compound is characterized by the presence of a phenylethoxy group attached to the pyridine ring, which can influence its physical, chemical, and optical properties.

Synthesis Analysis

The synthesis of related pyridin-2-amine derivatives often involves multi-step reactions, including substitution and coupling reactions. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was reported using a method that could potentially be adapted for the synthesis of "3-(1-Phenylethoxy)pyridin-2-amine" . Similarly, the synthesis of tris(2-pyridylmethyl)amine-based ligands with phenylethynyl units was achieved through Sonogashira couplings and substitution reactions . These methods could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridin-2-amine derivatives is crucial in determining their properties and reactivity. Single-crystal X-ray diffraction analyses have been used to determine the solid-state structures of such compounds . The molecular geometry, bond lengths, and angles are key factors that influence the behavior of these molecules in various chemical reactions and their interaction with other molecules.

Chemical Reactions Analysis

Pyridin-2-amine derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes. For example, the ligand L1 forms a complex with ZnCl2, engaging in both primary cation and secondary anion coordination . The reactivity of "3-(1-Phenylethoxy)pyridin-2-amine" could also be explored in the context of forming coordination complexes with metals, which could lead to interesting chemical and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2-amine derivatives are influenced by their molecular structure. For instance, the ligand L1 and its ZnCl2 complex exhibit a phase transition and a birefringent fluid mixed with crystalline domains at high temperatures . The introduction of a phenylethoxy group in "3-(1-Phenylethoxy)pyridin-2-amine" could result in unique phase behavior and fluorescent properties. Additionally, the presence of substituents on the pyridine ring can affect the non-linear optical properties of these compounds, as seen in the study of derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine .

科学研究应用

配位化学中的合成与表征

3-(1-苯乙氧基)吡啶-2-胺及其衍生物在配位化学领域发挥着重要作用。例如,人们已经探索了含有新型双齿亚氨基吡啶配体的铜(I)配合物的合成和表征。这些配体包括吡啶-2-基亚甲基胺衍生物,当与铜(I)络合时,它们表现出有趣的配位模式和氧化还原行为 (Dehghanpour 等人,2007)。

聚合物和材料化学的发展

在聚合物和材料化学中,类似于 3-(1-苯乙氧基)吡啶-2-胺的吡啶-2-胺衍生物至关重要。它们用于合成芳香胺的线性交替聚合物。这些聚合物在产生高自旋态方面显示出潜力,这是先进材料开发的关键方面 (Cervantes 等人,2015)。

有机合成和反应机理中的应用

人们已经研究了该化合物及其相关结构在有机合成中的反应性和机理。例如,涉及吡啶-2-胺 1-氧化物与乙酰化剂的反应的动力学和机理突出了该化合物在不同溶剂中的反应性 (Deady & Stanborough,1982)。此外,关于通过噁唑啉[3,2-a]吡啶鎓的无金属 C-O 和 C-N 键断裂合成 N-取代的 2-吡啶酮和 2-取代的吡啶的区域选择性和机理的研究提供了对这些化合物化学行为的见解 (Li 等人,2017)。

催化中的氧化还原活性应用

人们已经探索了 3-(1-苯乙氧基)吡啶-2-胺衍生物的氧化还原活性,这在各种催化过程中至关重要。例如,它们在无金属光氧化还原催化下用于形成 C(sp3)–C(sp) 和 C(sp3)–C(sp2) 键,突出了它们在有机转化中的潜力 (Ociepa 等人,2018)。

杂环化学的进展

该化合物及其类似物在杂环化学的进步中至关重要。通过协同铜/亚鎓催化对取代的吡啶进行模块化合成,证明了吡啶-2-胺衍生物在合成复杂分子结构方面的多功能性 (Wei & Yoshikai,2013)。

作用机制

Target of Action

It is known that pyridine-containing compounds, which include 3-(1-phenylethoxy)pyridin-2-amine, have been used in medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer treatments .

Mode of Action

It is suggested that the 1-phenylethoxy substitution of the 2-amino-pyridine ring at position c-4 showed greater activity than that at position c-3 . This suggests that the compound interacts with its targets in a specific orientation, leading to changes in the target’s function.

安全和危害

The safety information for “3-(1-Phenylethoxy)pyridin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

属性

IUPAC Name |

3-(1-phenylethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(11-6-3-2-4-7-11)16-12-8-5-9-15-13(12)14/h2-10H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDXZQYCEONNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81066-64-0 | |

| Record name | 3-(1-phenylethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)

![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)